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Introduction

Bromanilic acid, with the CAS registry number 4370-59-6, is a halogenated p-benzoquinone
derivative. Its chemical name is 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone. This compound
has garnered interest in various scientific fields due to its unique chemical structure and
properties. It serves as a valuable building block in organic synthesis and has been
investigated for its potential applications in materials science, particularly as a ferroelectric
material, and for its antimicrobial properties. This guide provides a comprehensive overview of
the core properties, experimental protocols, and potential mechanisms of action of bromanilic
acid.

Chemical and Physical Properties

Bromanilic acid is a light yellow to brown crystalline powder.[1][2] Its core structure consists of
a benzoquinone ring substituted with two bromine atoms and two hydroxyl groups. This
substitution pattern significantly influences its chemical reactivity and physical characteristics. A
summary of its key properties is presented in the tables below.

Table 1: General and Physical Properties of Bromanilic
Acid
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Property Value Source(s)

CAS Number 4370-59-6 [103141516107I8l1el

Molecular Formula CeH2Br20a [L1[31517118]

Molecular Weight 297.89 g/mol [11[31[8]

Appearance Light yellow to brown (2]
powder/crystal

Melting Point 270 °C (decomposes >255 °C)  [5][6][8]

Boiling Point 328.5 £ 42.0 °C (Predicted) [6]

Density 2.53 g/cm? (Predicted) [6]

pKa 1.34 + 0.50 (Predicted) [6]

Solubility DMSO (Slightly), Methanol 6[E]

(Slightly)

Table 2: Chemical Identifi B ilic Acid

Identifier Value Source(s)
2,5-dibromo-3,6-

IUPAC Name dihydroxycyclohexa-2,5-diene-  [10]
1,4-dione
OC1=C(Br)C(=0)C(0)=C(Br)C

SMILES (Br)C(=0)C(O)=C(Br) [10]
1=0
GMZWPTALVQRAFV-

InChl Key [10]
UHFFFAOYSA-N
2,5-Dibromo-3,6-dihydroxy-p-

Synonyms benzoquinone, 2,5-Dibromo- [LI[2113]050811 1]

3,6-dihydroxyquinone

Spectral Data
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Spectroscopic analysis is crucial for the identification and characterization of bromanilic acid.
While a comprehensive set of experimental spectra is not readily available in the public
domain, the following information has been compiled from available resources.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for bromanilic acid is available from the NIST WebBook. The
spectrum exhibits characteristic absorption bands corresponding to the functional groups
present in the molecule.

O-H stretch: A broad band is expected in the region of 3200-3600 cm~* due to the hydroxyl
groups.

e C=0 stretch: Strong absorption bands corresponding to the quinone carbonyl groups are
expected in the region of 1630-1680 cm™1.

e C=C stretch: Bands for the carbon-carbon double bonds of the quinone ring are expected
around 1600 cm~1.

e C-Br stretch: Absorption due to the carbon-bromine bonds would appear in the fingerprint
region, typically below 800 cm~1.

NMR Spectroscopy

Experimental *H and 3C NMR spectra for bromanilic acid are not readily available. However,
predicted chemical shifts can be estimated based on the structure:

e 1H NMR: A single resonance is expected for the two equivalent hydroxyl protons. The
chemical shift would be highly dependent on the solvent and concentration.

e 13C NMR: Due to the symmetry of the molecule, three distinct carbon signals are expected:
one for the carbonyl carbons, one for the carbons bearing the hydroxyl groups, and one for
the carbons bonded to bromine. The carbonyl carbons would appear significantly downfield
(typically >170 ppm).

UV-Visible Spectroscopy
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The UV-Vis spectrum of bromanilic acid is expected to show absorptions characteristic of a
substituted benzoquinone. Phenolic acids with a benzoic acid framework typically have their
Amax in the 200 to 290 nm range.[11]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of bromanilic acid are not
widely published. However, based on general chemical principles and procedures for related
compounds, the following methodologies can be proposed.

Synthesis of Bromanilic Acid

A potential synthetic route to bromanilic acid could involve the bromination of a suitable
precursor like hydroquinone, followed by oxidation. A published procedure for the synthesis of
2,5-diamino-3,6-dibromo-1,4-benzoquinones starts from 2,3,5,6-tetrabromo-1,4-benzoquinone
(bromanil), suggesting that bromanilic acid could potentially be synthesized via a substitution
reaction on bromanil.

Proposed Synthesis Workflow:

Synthesis

) Brz s ] Oxidizing Agent - Base/Acid
| > > | Oxidation Bromanil [~ Hydrolysis [—| Bromanilic Acid (Crude

Click to download full resolution via product page
Caption: Proposed workflow for the synthesis and purification of bromanilic acid.
Methodology (Hypothetical):

e Bromination of Hydroquinone: Hydroquinone could be reacted with an excess of bromine in
a suitable solvent system. The reaction of hydroquinone with bromine in solvents like acetic
acid or methanol can lead to the formation of bromanil.[7]
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e Hydrolysis of Bromanil: The resulting tetrabromo-p-benzoquinone (bromanil) could then be
subjected to hydrolysis under acidic or basic conditions to replace two of the bromine atoms
with hydroxyl groups, yielding bromanilic acid.

 Purification by Recrystallization: The crude bromanilic acid can be purified by
recrystallization from a suitable solvent. The choice of solvent is critical and should be one in
which bromanilic acid has high solubility at elevated temperatures and low solubility at
room temperature.

Purity Determination by lodometric Titration

The purity of quinones can often be determined by iodometric titration. This method relies on
the oxidation of iodide ions by the quinone to form iodine, which is then titrated with a standard
solution of sodium thiosulfate.

Protocol Outline:

A precisely weighed sample of bromanilic acid is dissolved in an appropriate solvent.

e An excess of potassium iodide (KI) solution is added. Bromanilic acid will oxidize the iodide
to iodine.

e The liberated iodine is then titrated with a standardized solution of sodium thiosulfate
(Na2S203) using a starch indicator.

e The endpoint is reached when the blue color of the starch-iodine complex disappears.

e The purity of the bromanilic acid can be calculated from the stoichiometry of the reaction.

Potential Applications and Mechanisms of Action
Ferroelectric Properties

Bromanilic acid, in a co-crystal with phenazine, exhibits ferroelectric properties. This
phenomenon is attributed to proton transfer within the hydrogen bonds between the phenazine
and bromanilic acid molecules. This proton transfer leads to a charge separation and the
generation of a spontaneous electric polarization.
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Proton Transfer Mechanism:
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Caption: Proton transfer mechanism in the phenazine-bromanilic acid ferroelectric co-crystal.

Workflow for Characterization of Ferroelectric Properties:
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Caption: Experimental workflow for the characterization of ferroelectric materials.

Antimicrobial Activity

Quinones, including halogenated derivatives, are known to possess antimicrobial activity. While
the specific mechanism for bromanilic acid has not been elucidated, the general mechanisms
for quinones against bacteria involve multiple targets.

Proposed Antimicrobial Mechanisms of Quinones:

o Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling,
leading to the production of superoxide radicals and other ROS, which can damage cellular
components like DNA, proteins, and lipids.

« Inhibition of Cellular Respiration: Quinones can interfere with the electron transport chain,
disrupting cellular energy production.
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o Alkylation of Cellular Nucleophiles: The electrophilic nature of the quinone ring allows it to
react with nucleophilic groups in proteins and enzymes (e.g., sulthydryl groups of cysteine
residues), leading to their inactivation.

o DNA Intercalation: Some quinones can intercalate into the DNA double helix, interfering with
replication and transcription.

 Membrane Disruption: Quinones can interact with the cell membrane, altering its
permeability and leading to leakage of cellular contents.

Bromanilic Acid

Y
Bacterial Cell

Proposed Anrjmicrc;lrjial Mechanisms

Y v v Y

Generation of ROS Inhibition of Respiration Alkylation of Nucleophiles DNA Intercalation Membrane Disruption

Bacterial Cell Death

Click to download full resolution via product page

Caption: Generalized proposed antimicrobial mechanisms of action for quinone compounds.

Safety and Handling

Bromanilic acid is classified as an irritant. It is important to handle this chemical with

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat. Work should be conducted in a well-ventilated area or a fume hood.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[3][4]
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e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF
ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with
water for several minutes. Remove contact lenses, if present and easy to do. Continue
rinsing).[3][4]

Conclusion

Bromanilic acid is a versatile compound with potential applications in materials science and
as a bioactive molecule. Its ferroelectric properties, stemming from proton transfer in co-
crystals, make it an interesting subject for further research in the development of organic
electronic materials. Furthermore, its anticipated antimicrobial activity, characteristic of
halogenated quinones, warrants further investigation to elucidate its specific mechanism of
action and potential as a therapeutic agent. This technical guide provides a foundational
understanding of the core properties of bromanilic acid to aid researchers in their future
studies and applications of this compound. Further experimental work is required to fully
characterize its spectral properties and to develop detailed and optimized synthetic and
analytical protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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